molecular formula C10H7NO6 B1588462 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid CAS No. 6315-90-8

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid

Cat. No.: B1588462
CAS No.: 6315-90-8
M. Wt: 237.17 g/mol
InChI Key: GJAIAEVUUHUHTE-UPHRSURJSA-N
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Description

“3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid” is a chemical compound with the molecular formula C10H7NO6 . It has an average mass of 237.166 Da and a monoisotopic mass of 237.027344 Da . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, which have been synthesized and evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 . The synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid involves the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .


Molecular Structure Analysis

The molecular structure of this compound is V-shaped . The structure of the molecule is determined by the configuration about the C=C double bond .


Chemical Reactions Analysis

The compound has been used in reactions involving tetrakis (dimethylamino)ethylene (TDAE), a reducing agent which reacts with halogenated derivatives to generate an anion under mild conditions via a single electron transfer (SET) .

Scientific Research Applications

Functionalization in Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the functionalization of nitrobenzo[d][1,3]dioxole with carbonyl compounds. A study reported the synthesis of substituted ethanols and propionic acid ethyl esters from the reaction of chloromethyl-nitrobenzo[d][1,3]dioxole with aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology (Amiri-Attou et al., 2005).

Anti-Leishmanial Activity

Research into the anti-leishmanial activity of nitroaromatic compounds includes the synthesis and characterization of new nitroaromatic carboxylic acids. One study synthesized and evaluated the in vitro ability of these compounds, including variants of nitrobenzo[d][1,3]dioxol, to inhibit the growth of Leishmania infantum, demonstrating significant biological activity (Dias et al., 2015).

Pharmaceutical Compound Synthesis

This compound is also used in the synthesis of pharmaceuticals. For instance, a study described the synthesis of Dabigatran Etexilate, a notable anticoagulant, using related compounds as intermediates (Guohua, 2013).

Analytical Chemistry Applications

In the field of analytical chemistry, a water-soluble aromatic disulfide derivative of nitrobenzoic acid has been synthesized for determining sulfhydryl groups, showing usefulness for biological materials (Ellman, 1959).

Photoconducting and Nonlinear Optical Properties

The compound has applications in materials science, especially in synthesizing photoconducting nonlinear optical side-chain polymers. A study developed polymers with both photoconductivity and nonlinear optical properties using derivatives of nitrobenzoic acid (Kim et al., 1999).

Photoreactivity in Polymer Films

Another research area is the photoreactivity of substituted benzyl esters in multilayered polyelectrolyte films, where benzyl groups, including nitrobenzyl, are photohydrolyzed to form acid groups in the film matrix. This affects the photoreactivity and thermal stability of the films (Jensen et al., 2004).

Catalysis in Polymer Chemistry

The compound is involved in polymer chemistry, specifically in catalyzing the hydrolysis of phenyl esters. Studies have shown that copolymers containing carboxyl groups can catalyze the hydrolysis of esters like 4-nitrobenzoic acid (Tanaka & Yamada, 1983).

Synthesis of Antibacterial Compounds

In the field of antibacterial research, derivatives of nitrobenzo[d][1,3]dioxol-5-yl acrylic acid have been synthesized, showing strong antibacterial activities against certain pathogens (Hirao et al., 1971).

Molecular Structure and Spectroscopy

The influence of metal cations on the electronic system of nitrobenzoic acid has been studied, providing insights into the molecular structure and spectroscopic properties of its salts (Samsonowicz et al., 2011).

Detection of Enzyme Activity

Nitrobenzoic acid derivatives are used in biochemistry for detecting enzymes that catalyze thiol-producing reactions. This application is significant in diagnostic assays and biochemical research (Harris & Wilson, 1983).

Gel Formation in Organic Solvents

Research into the gel formation properties of imide derivatives has utilized nitrobenzoic acid. This has implications in the development of novel materials with specific solvation and gelation properties (Singh & Baruah, 2008).

Synthesis of Tryptophan Precursors

The compound plays a role in the homologation of the side chain of nitrotoluenes, leading to the synthesis of precursors for tryptophan and other indole derivatives, which are important in pharmaceutical and biochemical research (Tanaka et al., 1989).

Luminescence Sensitization

Nitrobenzoic acid derivatives have been studied for their role in sensitizing Eu(III) and Tb(III) luminescence. This has applications in materials science, particularly in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, related compounds have shown anticancer activity. For instance, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The safety data for this compound suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Future Directions

The compound and its related compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAIAEVUUHUHTE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211102
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156774-73-1
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156774-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights were gained from the research on (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid?

A1: The research primarily focused on the synthesis and structural characterization of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid. The study successfully synthesized the compound and utilized spectroscopic techniques like IR and NMR, along with X-ray analysis, to confirm its structure []. This information lays the groundwork for further investigations into its potential biological activities and applications.

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